molecular formula C10H12O2S B1468026 (tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanone CAS No. 1344015-93-5

(tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanone

Cat. No.: B1468026
CAS No.: 1344015-93-5
M. Wt: 196.27 g/mol
InChI Key: DEKWAKUAQWITPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanone” is a chemical compound that is used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis . It is also a starting material for [1- [ (Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-yl] (2,2,3,3-tetramethylcyclopropyl)methanone which is a drug that acts as a CB2 cannabinoid receptor agonist .


Synthesis Analysis

The synthesis of this compound involves several steps. The ketone carbonyl group in 1-(tetrahydro-2H-pyran-4-yl)ethanone can react with Wittig reagents to prepare various poly-substituted alkene compounds. In addition, the ketone carbonyl group can also be reduced to a hydroxyl group by appropriate reducing agents .


Molecular Structure Analysis

The molecular structure of this compound is complex and includes a tetrahydro-2H-pyran-4-yl group and a thiophen-2-yl group. The 3D structure of the compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

In organic synthesis transformations, the ketone carbonyl group in 1-(tetrahydro-2H-pyran-4-yl)ethanone can react with Wittig reagents to prepare various poly-substituted alkene compounds. In addition, the ketone carbonyl group can also be reduced to a hydroxyl group by appropriate reducing agents .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed new synthetic methodologies and chemical reactions involving (tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanone derivatives. For instance, Ashok et al. (2017) explored solvent-free microwave-assisted synthesis of substituted (E)-phenyl{3-(2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]vinyl)benzofuran-2-yl}methanones, showcasing their antibacterial and antifungal activities (Ashok, D., Ziauddin, M., Lakshmi, B., & Sarasija, M.). Similarly, a study by Rajni Swamy et al. (2013) on isomorphous structures 3-methyl-4-(4-methylphenyl)-1-phenyl-6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-5-ylmethanone, demonstrates the chlorine-methyl (Cl-Me) exchange rule, which may aid in the design of new molecular structures (Rajni Swamy, V., Müller, P., Srinivasan, N., Perumal, S., & Krishnakumar, R.V.).

Biological Activity and Applications

The synthesis and characterization of various derivatives have shown promising biological activities. Shahana and Yardily (2020) synthesized novel compounds, including (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and conducted docking studies to understand their antibacterial activity (Shahana, M., & Yardily, A.). These studies are crucial in identifying potential therapeutic agents and understanding their mechanism of action at the molecular level.

Mechanism of Action

The compound is used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis . It is also a starting material for [1- [ (Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-yl] (2,2,3,3-tetramethylcyclopropyl)methanone which is a drug that acts as a CB2 cannabinoid receptor agonist .

Properties

IUPAC Name

oxan-4-yl(thiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c11-10(9-2-1-7-13-9)8-3-5-12-6-4-8/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKWAKUAQWITPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanone
Reactant of Route 2
Reactant of Route 2
(tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanone
Reactant of Route 3
Reactant of Route 3
(tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanone
Reactant of Route 4
Reactant of Route 4
(tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanone
Reactant of Route 5
Reactant of Route 5
(tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanone
Reactant of Route 6
Reactant of Route 6
(tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.